Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate is an organic compound with the molecular formula C16H21N3O5. This compound is notable for its structural complexity, featuring a piperazine ring substituted with a formyl and nitro group on a phenyl ring, and a tert-butyl ester group. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 2-formyl-4-nitrobenzene under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or primary amines in the presence of an acid catalyst.
Major Products Formed
Oxidation: Tert-butyl 4-(2-carboxy-4-nitrophenyl)piperazine-1-carboxylate.
Reduction: Tert-butyl 4-(2-formyl-4-aminophenyl)piperazine-1-carboxylate.
Substitution: Various imine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: In the development of biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate depends on its application. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, interacting with active sites and affecting enzyme activity. The formyl and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate: Similar structure but with a fluoro group instead of a formyl group.
Tert-butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate: Similar structure but with the formyl group in a different position on the phenyl ring.
Uniqueness
Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate is unique due to the specific positioning of the formyl and nitro groups, which can significantly influence its chemical reactivity and interactions in biological systems. This unique structure makes it valuable for specific applications where these functional groups play a crucial role.
Properties
IUPAC Name |
tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-8-6-17(7-9-18)14-5-4-13(19(22)23)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEZKRCRVDWREL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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